molecular formula C13H14Cl2N2O2 B7440257 (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

Cat. No. B7440257
M. Wt: 301.16 g/mol
InChI Key: IWEORYWTYHYLLH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that has shown potential in the treatment of cancer. It belongs to the class of benzamide derivatives and has a molecular weight of 370.2 g/mol.

Mechanism of Action

Studies: Further studies may be conducted to elucidate the molecular mechanisms underlying the anti-tumor activity of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include combination therapy, biomarker identification, development of analogs, and mechanism of action studies.

Advantages and Limitations for Lab Experiments

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has several advantages as a research tool, including its high potency and specificity for HDAC inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and control experiments.

Future Directions

There are several future directions for research on (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, including:
1. Combination therapy: this compound may be used in combination with other cancer therapies to enhance their efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer patients to this compound and to monitor treatment efficacy.
3. Development of analogs: Analog compounds may be developed to improve the pharmacokinetic and pharmacodynamic properties of this compound.
4.

Synthesis Methods

The synthesis of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with 6-oxopiperidin-2-ylmethanol to obtain the intermediate compound, which is then reacted with (R)-2-amino-1-butanol to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.

Scientific Research Applications

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound has demonstrated anti-tumor activity in animal models of cancer. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.

properties

IUPAC Name

2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEORYWTYHYLLH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.